Sodium malonate

Description

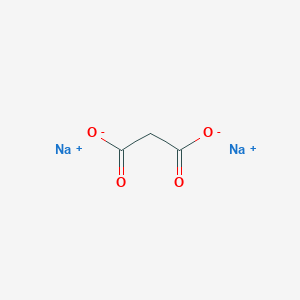

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4.2Na/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWXGRGLHYDWPS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

141-82-2 (Parent) | |

| Record name | Disodium malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023549975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8059712 | |

| Record name | Propanedioic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Disodium malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

141-95-7, 23549-97-5 | |

| Record name | Disodium malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023549975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QWE64M39H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Disodium Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) malonate, the sodium salt of malonic acid, is a versatile C3 building block with significant applications in organic synthesis and biochemical research. Its utility primarily stems from the reactivity of the methylene (B1212753) group, which is activated by two adjacent carboxyl groups. This guide provides a comprehensive overview of the chemical properties of disodium malonate, including its physical characteristics, reactivity, and spectral data, presented in a format tailored for scientific and research applications.

Physicochemical Properties

Dithis compound is a white crystalline solid at room temperature.[1] It is the disodium salt of propanedioic acid and is readily soluble in water.[2] The key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₂Na₂O₄ | [1][2] |

| Molecular Weight | 148.02 g/mol | [1] |

| Appearance | White crystalline solid/powder | [1] |

| Melting Point | >300 °C (decomposes) | |

| Solubility in Water | 148 g/L at 20°C | |

| pH of Aqueous Solution (50g/L at 25°C) | 8.0 - 10.0 | |

| Density | 2.08 g/cm³ | |

| Stability | Stable under normal conditions. | |

| Incompatibilities | Strong oxidizing agents. |

Experimental Protocols

Determination of Melting Point

The melting point of dithis compound can be determined using the capillary tube method with a melting point apparatus.

Methodology:

-

A small, finely powdered sample of dithis compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 10-20°C per minute for an initial approximate determination.

-

For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2°C per minute as the approximate melting point is approached.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point. Due to its high melting point and decomposition, a specialized high-temperature apparatus may be required.

Determination of Aqueous Solubility

The solubility of dithis compound in water can be determined using the shake-flask method.

Methodology:

-

An excess amount of dithis compound is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 20°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

The solution is then allowed to stand, and a sample of the supernatant is carefully withdrawn using a syringe and filtered through a 0.45 µm filter to remove any undissolved solid.

-

The concentration of dithis compound in the filtrate is determined by a suitable analytical method, such as gravimetric analysis after evaporation of the solvent or by titration.

-

The solubility is expressed in grams per liter (g/L).

Determination of pH

The pH of an aqueous solution of dithis compound is determined using a calibrated pH meter.

Methodology:

-

A solution of known concentration (e.g., 50 g/L) is prepared by dissolving a weighed amount of dithis compound in deionized water.

-

The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 7 and pH 10).

-

The electrode of the calibrated pH meter is rinsed with deionized water, gently blotted dry, and then immersed in the dithis compound solution.

-

The solution is gently stirred, and the pH reading is allowed to stabilize before being recorded.

Reactivity and Synthetic Applications

The primary utility of dithis compound in organic synthesis is as a source of the malonate enolate, a potent nucleophile. This is most notably exploited in the malonic ester synthesis for the preparation of substituted carboxylic acids.[3]

Malonic Ester Synthesis

The malonic ester synthesis allows for the alkylation of the α-carbon of the malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid.[3][4] While the synthesis is often depicted starting with diethyl malonate, dithis compound can be used as the pre-formed enolate, obviating the need for a strong base for deprotonation in the initial step.

General Reaction Scheme:

-

Alkylation: Dithis compound reacts with an alkyl halide (R-X) in a suitable solvent (e.g., DMF, DMSO) via an SN2 reaction to form a dialkyl malonate.

-

Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions with aqueous sodium hydroxide (B78521), to the dicarboxylic acid salt.

-

Acidification and Decarboxylation: Acidification of the reaction mixture protonates the carboxylate groups, and subsequent heating leads to decarboxylation to yield the final carboxylic acid product.

Caption: Workflow of the Malonic Ester Synthesis.

Experimental Protocol: Synthesis of a Substituted Carboxylic Acid

This protocol is a generalized procedure and may require optimization for specific substrates.

Methodology:

-

Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dithis compound (1 equivalent) is suspended in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). The alkyl halide (1 equivalent for mono-alkylation) is added, and the mixture is heated (e.g., to 80-100 °C) with stirring for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled to room temperature and poured into water. The product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Hydrolysis and Decarboxylation: The crude alkylated product is refluxed with an excess of aqueous sodium hydroxide solution until the ester is fully hydrolyzed. The solution is then cooled and acidified with concentrated hydrochloric acid. The resulting mixture is heated to induce decarboxylation, which is typically observed by the evolution of carbon dioxide gas.

-

Purification: After cooling, the final carboxylic acid product can be isolated by extraction with an organic solvent and purified by distillation or recrystallization.

Spectroscopic Properties

¹H NMR Spectroscopy

The ¹H NMR spectrum of dithis compound in D₂O would be expected to show a singlet for the two equivalent methylene protons (CH₂). The chemical shift of this peak would be influenced by the solvent and the ionic nature of the compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of dithis compound would be expected to show two signals: one for the methylene carbon (-CH₂-) and another for the equivalent carboxylate carbons (-COO⁻).

Infrared (IR) Spectroscopy

The IR spectrum of dithis compound is characterized by the absence of the broad O-H stretching band of a carboxylic acid and the presence of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups (-COO⁻). These typically appear in the regions of 1550-1610 cm⁻¹ and 1300-1420 cm⁻¹, respectively. The C-H stretching vibrations of the methylene group would be observed around 2900-3000 cm⁻¹.

Caption: Core property-reactivity-application relationship.

Stability and Safety

Dithis compound is a stable compound under normal laboratory conditions. It is incompatible with strong oxidizing agents. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be observed when handling this compound. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

Dithis compound is a valuable reagent in organic synthesis, primarily serving as a nucleophilic building block in the malonic ester synthesis. Its chemical properties are well-defined, and its reactivity is predictable, making it a reliable tool for the construction of complex organic molecules. This guide provides a foundational understanding of its key characteristics to aid researchers and scientists in its effective application.

References

Solubility Profile of Sodium Malonate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility of sodium malonate in aqueous and organic solvents. This compound (Na₂C₃H₂O₄), the disodium (B8443419) salt of malonic acid, is a key reagent in various biochemical applications and a versatile building block in organic synthesis. A thorough understanding of its solubility is critical for its effective use in experimental design, particularly in drug development and crystallization studies. This document compiles quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents key biochemical pathways involving this compound through explanatory diagrams.

Quantitative Solubility Data

The solubility of this compound is significantly higher in water as compared to organic solvents, a characteristic typical of ionic salts.

Aqueous Solubility

This compound is highly soluble in water. The available quantitative data is summarized in the table below.

| Temperature (°C) | Solubility (g/L) | Molar Concentration (M) | Reference |

| 20 | 148 | ~1.0 | [1][2] |

| 20 | - | 1.0 (clear, colorless solution) | [1] |

| 20 | 145-150 | - | |

| Not Specified | - | 2.0 (stock solution) |

Note: The molar concentration is calculated based on the anhydrous molecular weight of this compound (148.03 g/mol ).

Solubility in Organic Solvents

| Solvent Class | Qualitative Solubility | Reference |

| Alcohols (Methanol, Ethanol) | Insoluble/Slightly Soluble | [3] |

| Esters | Insoluble | [3] |

| Aromatic Hydrocarbons (Benzene) | Insoluble | [3] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | No specific data found | |

| Non-polar Solvents (e.g., Hexane) | Expected to be insoluble |

One source suggests that the monohydrate form of this compound is "easily soluble in... alcohol solvents," which contradicts other findings for the anhydrous salt.[4] This discrepancy may be due to the difference in the hydrated state of the salt or the specific experimental conditions.

For comparative context, sodium succinate (B1194679) , a structurally similar dicarboxylate salt, is reported to be insoluble or only slightly soluble in ethanol.[5][6] This supports the general observation of low solubility for sodium dicarboxylates in less polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of the equilibrium solubility of this compound, primarily based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (anhydrous, high purity)

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Constant temperature incubator shaker

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another validated analytical method.

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Procedure: Shake-Flask Method

-

Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary. For aqueous solutions, prepare the desired buffer and record its pH.

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature incubator shaker. Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time for the excess solid to sediment. Centrifuge the vials to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated HPLC method or another suitable quantitative technique.

-

Data Analysis: Calculate the solubility in g/L or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Key Biochemical Pathways and Experimental Workflows

This compound plays a significant role in cellular metabolism, primarily through its interaction with the Krebs cycle. It is also utilized in various experimental workflows in biochemistry and drug development.

Competitive Inhibition of Succinate Dehydrogenase

This compound is a classic competitive inhibitor of the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. Due to its structural similarity to the natural substrate, succinate, malonate binds to the active site of the enzyme without being converted to fumarate, thereby blocking the enzyme's function.

Caption: Competitive inhibition of succinate dehydrogenase by malonate.

Malonate-Induced Mitochondrial Apoptosis Pathway

Inhibition of succinate dehydrogenase by malonate disrupts the electron transport chain, leading to the overproduction of reactive oxygen species (ROS). This oxidative stress can trigger the mitochondrial pathway of apoptosis.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Sodium Malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium malonate, the disodium (B8443419) salt of malonic acid, is a versatile chemical compound with significant applications in organic synthesis, pharmaceutical development, and biochemical research. Its utility as a precursor in the malonic ester synthesis for the preparation of a wide array of carboxylic acids and as a competitive inhibitor of succinate (B1194679) dehydrogenase highlights its importance. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and purification are presented, alongside an analysis of its crystallographic and spectroscopic characteristics. All quantitative data is summarized in structured tables for ease of reference, and key chemical transformations are visualized using logical workflow diagrams.

Molecular Structure and Formula

This compound is an organic salt with the chemical formula C₃H₂Na₂O₄.[1][2] It consists of a malonate dianion and two sodium cations. The malonate anion, [CH₂(COO)₂]²⁻, is derived from the dicarboxylic acid, malonic acid, through the loss of two protons from the carboxylic acid groups. The negative charge is delocalized across the two carboxylate groups, contributing to the stability of the anion.

The IUPAC name for this compound is disodium propanedioate.[1] It is also commonly referred to as dithis compound or malonic acid, disodium salt.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | disodium;propanedioate[1] |

| Chemical Formula | C₃H₂Na₂O₄[1] |

| Linear Formula | CH₂(COONa)₂ |

| Molecular Weight | 148.02 g/mol [1] |

| CAS Number | 141-95-7[3] |

| PubChem CID | 8865[1] |

| EC Number | 205-514-0[3] |

| InChI | InChI=1S/C3H4O4.2Na/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2[1] |

| InChIKey | PRWXGRGLHYDWPS-UHFFFAOYSA-L[1] |

| Canonical SMILES | C(C(=O)[O-])C(=O)[O-].[Na+].[Na+][1] |

Physicochemical Properties

This compound is a white crystalline solid that is readily soluble in water and insoluble in nonpolar organic solvents like alcohols, esters, and benzene.[3] Its high water solubility is attributed to the ionic nature of the compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | White crystalline solid | [1] |

| Melting Point | >300 °C | [4] |

| Boiling Point | Decomposes | [5] |

| Density | 1.86 g/cm³ | [6] |

| Solubility in Water | 148 g/L at 20 °C | [2][7] |

| pH (5% solution) | 5.8 - 9.0 | [8] |

Crystal Structure

The precise crystal structure of anhydrous dithis compound is not as readily available in the literature as its hydrated form or the monosodium salt. However, crystallographic data for sodium hydrogen malonate (NaH(C₃H₂O₄)) provides valuable insight into the geometry of the malonate anion in a crystalline environment.

For sodium hydrogen malonate, the crystal system is monoclinic with the space group P2₁/c.[9]

Table 3: Crystallographic Data for Sodium Hydrogen Malonate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [9] |

| Space Group | P2₁/c | [9] |

| a | 6.664(1) Å | [9] |

| b | 7.522(1) Å | [9] |

| c | 9.337(1) Å | [9] |

| α | 90° | [10] |

| β | 100.49° | [10] |

| γ | 90° | [10] |

| Z | 4 | [9] |

Note: This data is for sodium hydrogen malonate and serves as a close approximation for the geometry of the malonate anion.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the carboxylate and methylene (B1212753) groups. The absence of a broad O-H stretching band around 3000 cm⁻¹ confirms the deprotonation of the carboxylic acid groups.

Table 4: Key FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Weak | C-H stretch (methylene) |

| ~1580 | Strong | Asymmetric C=O stretch (carboxylate) |

| ~1420 | Strong | Symmetric C=O stretch (carboxylate) |

| ~1350 | Medium | C-H bend (methylene) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the malonate anion are particularly Raman active.

Table 5: Key Raman Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (methylene) |

| ~1440 | Strong | Symmetric C=O stretch (carboxylate) |

| ~900 | Medium | C-C stretch |

| ~600 | Medium | O-C-O bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy in a deuterated solvent such as D₂O are used to confirm the structure of the malonate anion.

-

¹H NMR: A singlet is observed for the two equivalent methylene protons (CH₂). The chemical shift is typically in the range of 3.1-3.3 ppm.

-

¹³C NMR: Two signals are expected. One for the methylene carbon (CH₂) at approximately 45 ppm and another for the equivalent carboxylate carbons (COO⁻) at around 175 ppm.

Table 6: NMR Spectroscopic Data for this compound in D₂O

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~3.2 | Singlet |

| ¹³C | ~45 | - |

| ¹³C | ~175 | - |

Experimental Protocols

Synthesis of this compound from Malonic Acid

This protocol describes the straightforward synthesis of this compound via the neutralization of malonic acid with sodium hydroxide (B78521).[11]

Materials:

-

Malonic acid (1 mole)

-

Sodium hydroxide (2 moles)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve malonic acid in a minimal amount of deionized water in a flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare a solution of sodium hydroxide in deionized water.

-

Slowly add the sodium hydroxide solution to the malonic acid solution while stirring continuously. The reaction is exothermic, and the flask may be cooled in an ice bath to control the temperature.

-

After the addition is complete, continue stirring for 30 minutes at room temperature to ensure the reaction goes to completion.

-

The resulting solution of this compound can be used directly or the solid can be isolated by evaporating the water under reduced pressure.

-

For purification, the crude this compound can be recrystallized from a hot water/ethanol mixture.

Industrial Synthesis of this compound

An industrial method for producing this compound involves the reaction of chloroacetic acid with sodium cyanide, followed by hydrolysis of the resulting cyanoacetic acid intermediate.[12]

Workflow for Industrial Synthesis of this compound

References

- 1. Malonic acid, disodium salt | C3H2Na2O4 | CID 8865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Dithis compound - Wikipedia [en.wikipedia.org]

- 4. MALONIC ACID DISODIUM SALT MONOHYDRATE | 26522-85-0 [chemicalbook.com]

- 5. Malonic acid - Wikipedia [en.wikipedia.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. MALONIC ACID DISODIUM SALT | 141-95-7 [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Crystal structure of sodium hydrogen malonate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Malonic acid, monosodium salt | C3H3NaO4 | CID 23719500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Preparation of Sodium Malonate from Malonic Acid

Abstract: This technical guide provides a comprehensive overview of the synthesis of sodium malonate from malonic acid. It is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations. The primary method detailed is the acid-base neutralization of malonic acid, a straightforward and high-yielding route to produce the disodium (B8443419) salt.

Introduction

This compound, the disodium salt of malonic acid, is a valuable reagent in organic synthesis and various industrial applications. It serves as a precursor in the malonic ester synthesis for the preparation of substituted carboxylic acids and is a key component in the Knoevenagel condensation. Its utility also extends to being a complexing agent and a versatile cryoprotectant for macromolecular crystals.[1] This document outlines the fundamental principles and provides detailed experimental procedures for the preparation of this compound via the direct neutralization of malonic acid.

Synthesis of this compound via Neutralization

The most direct and common method for preparing this compound is through the acid-base neutralization of malonic acid with a suitable sodium base. The reaction is a simple proton transfer, which is typically fast, exothermic, and proceeds in high yield. The two most common bases for this transformation are sodium hydroxide (B78521) and sodium carbonate.

Reaction Principle

Malonic acid is a dicarboxylic acid with two acidic protons. The reaction with two equivalents of a strong base like sodium hydroxide results in the formation of dithis compound and water.[2]

Reaction with Sodium Hydroxide: CH₂(COOH)₂ + 2 NaOH → CH₂(COONa)₂ + 2 H₂O[2]

Alternatively, a weaker base such as sodium carbonate can be used. This reaction produces this compound, water, and carbon dioxide gas.

Reaction with Sodium Carbonate: CH₂(COOH)₂ + Na₂CO₃ → CH₂(COONa)₂ + H₂O + CO₂

The choice of base may depend on the desired purity, cost, and safety considerations. Sodium hydroxide is a stronger base and the reaction is highly exothermic, while sodium carbonate is milder, but the reaction involves gas evolution which must be controlled.

Visualization of Synthesis Pathway

The chemical transformation from malonic acid to dithis compound is a straightforward acid-base reaction.

Caption: Reaction scheme for the synthesis of dithis compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound using either sodium hydroxide or sodium carbonate.

Protocol 1: Synthesis using Sodium Hydroxide

This protocol describes the neutralization of malonic acid with a stoichiometric amount of sodium hydroxide in an aqueous solution.

Materials and Equipment:

-

Malonic acid

-

Sodium hydroxide (pellets or solution)

-

Deionized water

-

Ethanol (B145695) or isopropanol (B130326) (for precipitation)

-

Magnetic stirrer and stir bar

-

Beaker or round-bottom flask

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Procedure:

-

Dissolution: Dissolve 10.41 g (0.10 mol) of malonic acid in 50 mL of deionized water in a 250 mL beaker with magnetic stirring.

-

Base Preparation: Prepare a solution of 8.00 g (0.20 mol) of sodium hydroxide in 50 mL of deionized water. Caution: This process is highly exothermic; cool the solution in an ice bath.

-

Neutralization: Slowly add the sodium hydroxide solution to the malonic acid solution under vigorous stirring. Maintain the temperature of the reaction mixture below 30°C by using an ice bath.

-

pH Check: After the addition is complete, check the pH of the solution. It should be approximately neutral to slightly basic (pH 7-8). If the solution is still acidic, add a small amount of dilute NaOH solution dropwise until the target pH is reached.

-

Isolation: The product, this compound, is highly soluble in water. To isolate it, the water can be removed under reduced pressure using a rotary evaporator to yield the solid salt.

-

Precipitation (Alternative Isolation): Alternatively, add the aqueous solution of this compound to a large volume of a water-miscible organic solvent, such as ethanol or isopropanol (e.g., 400-500 mL), with stirring. The this compound will precipitate out of the solution.

-

Filtration and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two small portions of the precipitation solvent (e.g., 20 mL of ethanol) to remove any remaining impurities.

-

Drying: Dry the collected solid in a vacuum oven at 80-100°C to a constant weight. The expected product is a white crystalline solid.[3]

Protocol 2: Synthesis using Sodium Carbonate

This protocol utilizes sodium carbonate, a milder base, which requires careful addition to control the effervescence from CO₂ evolution.

Materials and Equipment:

-

Malonic acid

-

Anhydrous sodium carbonate

-

Deionized water

-

Magnetic stirrer and stir bar

-

Large beaker or Erlenmeyer flask (to accommodate foaming)

-

Rotary evaporator or crystallization dish

-

Drying oven or desiccator

Procedure:

-

Dissolution: Dissolve 10.41 g (0.10 mol) of malonic acid in 100 mL of deionized water in a 500 mL Erlenmeyer flask with magnetic stirring.

-

Neutralization: In small portions, slowly add 10.60 g (0.10 mol) of anhydrous sodium carbonate to the malonic acid solution. Caution: Vigorous gas evolution (CO₂) will occur. Allow the effervescence to subside after each addition before adding the next portion.

-

Completion: Once all the sodium carbonate has been added and gas evolution has ceased, stir the solution for an additional 30 minutes at room temperature to ensure the reaction is complete.

-

Isolation: Concentrate the resulting clear solution by removing the water under reduced pressure using a rotary evaporator.

-

Drying: Dry the resulting white solid in a vacuum oven at 80-100°C to a constant weight to yield anhydrous this compound.

Synthesis and Purification Workflow

The general workflow for the synthesis and isolation of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Quantitative Data and Characterization

Stoichiometry and Yield

The neutralization reaction is expected to be quantitative. The theoretical yield can be calculated based on the starting amount of malonic acid, which is the limiting reagent in these protocols.

| Parameter | Value (for 0.10 mol scale) | Notes |

| Malonic Acid | ||

| Molar Mass | 104.06 g/mol | |

| Amount | 10.41 g (0.10 mol) | |

| Sodium Hydroxide | ||

| Molar Mass | 40.00 g/mol | |

| Amount | 8.00 g (0.20 mol) | 2.0 equivalents |

| Sodium Carbonate | ||

| Molar Mass | 105.99 g/mol | |

| Amount | 10.60 g (0.10 mol) | 1.0 equivalent |

| Dithis compound | ||

| Molar Mass | 148.02 g/mol [3] | |

| Theoretical Yield | 14.80 g | Assumes 100% conversion |

| Expected Purity | >97% | Based on commercially available products |

Physicochemical Properties

Dithis compound is a white crystalline solid that is soluble in water but not in nonpolar organic solvents like alcohols or benzene.[2]

| Property | Value | Reference |

| IUPAC Name | Disodium propanedioate | [3] |

| CAS Number | 141-95-7 | [2] |

| Molecular Formula | C₃H₂Na₂O₄ | [3] |

| Molar Mass | 148.02 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in water | [2] |

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of dithis compound in D₂O would show a singlet for the two equivalent methylene (B1212753) protons (CH₂).

-

¹³C NMR: The carbon NMR spectrum would show two signals corresponding to the methylene carbon and the equivalent carboxylate carbons.

-

IR Spectroscopy: The infrared spectrum will show strong characteristic absorptions for the carboxylate (COO⁻) group, typically in the region of 1610-1550 cm⁻¹ (asymmetric stretch) and 1420-1300 cm⁻¹ (symmetric stretch). It will lack the broad O-H stretch and the C=O stretch of the carboxylic acid starting material.

Reference spectra for this compound are available in public databases.[3][4]

Conclusion

The synthesis of this compound from malonic acid via acid-base neutralization is a robust, high-yielding, and straightforward procedure. The choice between sodium hydroxide and sodium carbonate allows for flexibility based on laboratory conditions and safety protocols. The resulting product is a stable, water-soluble salt that can be readily used in a variety of subsequent chemical transformations. The protocols provided in this guide offer a reliable method for the preparation of high-purity this compound for research and development purposes.

References

- 1. Malonate: a versatile cryoprotectant and stabilizing solution for salt-grown macromolecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dithis compound - Wikipedia [en.wikipedia.org]

- 3. Malonic acid, disodium salt | C3H2Na2O4 | CID 8865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MALONIC ACID DISODIUM SALT(141-95-7) 1H NMR [m.chemicalbook.com]

The Natural Occurrence and Biological Significance of Malonate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonate, a simple three-carbon dicarboxylic acid, is a naturally occurring compound found across diverse biological systems, from bacteria and plants to animals.[1][2] Historically recognized as a classic competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the tricarboxylic acid (TCA) cycle, recent research has unveiled its broader physiological and pathological significance.[3] This technical guide provides a comprehensive overview of the natural occurrence of malonate, its metabolic pathways, and its multifaceted roles in biological systems. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways.

I. Natural Occurrence and Quantitative Data of Malonate and Malonyl-CoA (B1194419)

Malonate and its activated form, malonyl-CoA, are present in a variety of organisms. Their concentrations can vary significantly depending on the species, tissue type, and metabolic state.

Malonate and Malonyl-CoA in Plants

Malonate is particularly abundant in legumes, where it is thought to play a role in symbiotic nitrogen metabolism and as a defensive chemical.[3][4] The biosynthesis of malonate in plants can occur via the carboxylation of acetyl-CoA or the oxidative decarboxylation of oxaloacetate.[5]

Table 1: Concentration of Malonate and Malonyl-CoA in Plant Tissues

| Plant Species | Tissue | Compound | Concentration | Reference(s) |

| Cicer arietinum (Chickpea) | Roots | Malonate | Most abundant organic acid | [4] |

| Cicer arietinum (Chickpea) | Nodules | Malonate | Most abundant organic acid | [4] |

| Arabidopsis thaliana | - | Malonyl-CoA Synthetase Activity (Vmax) | 24.0 ± 2.7 µmol/mg/min | [6] |

| Various Developing Oilseeds | - | Acetyl-CoA | 5 - 25 nmol/g fresh weight | [7] |

| Arabidopsis thaliana | Leaves | Acetyl-CoA | 5 nmol/g fresh weight | [7] |

| Spinacia oleracea (Spinach) | Leaves | Acetyl-CoA | 6.8 nmol/g fresh weight | [7] |

Malonate and Malonyl-CoA in Animals

In mammals, malonate is found in various tissues, including the developing brain. Malonyl-CoA is a critical regulator of fatty acid metabolism, acting as both a substrate for fatty acid synthesis and an allosteric inhibitor of fatty acid oxidation.[8][9]

Table 2: Concentration of Malonyl-CoA in Mammalian Tissues

| Organism | Tissue | Compound | Concentration (nmol/g wet weight) | Reference(s) |

| Rat | Liver | Malonyl-CoA | 1.9 ± 0.6 | [10] |

| Rat | Heart | Malonyl-CoA | 1.3 ± 0.4 | [10] |

| Rat | Skeletal Muscle | Malonyl-CoA | 0.7 ± 0.2 | [10] |

| Rat | Hepatocytes | Malonyl-CoA | 1 - 6 | [11] |

Malonate and Malonyl-CoA in Bacteria

Certain bacteria can utilize malonate as their sole source of carbon and energy.[12] The intracellular concentrations of malonyl-CoA are tightly regulated and are crucial for processes like fatty acid biosynthesis.

Table 3: Intracellular Concentration of Malonyl-CoA in Bacteria

| Organism | Growth Condition | Compound | Concentration (nmol/mg dry weight) | Reference(s) |

| Escherichia coli K12 | Aerobic, glucose | Malonyl-CoA | 0.01 - 0.23 | [13][14] |

| Escherichia coli | Engineered strains | Malonyl-CoA | Varies with genetic modification | [1] |

II. Key Metabolic Pathways and Their Regulation

Malonate metabolism is intricately linked to central carbon metabolism and fatty acid synthesis. Understanding these pathways is crucial for comprehending its biological roles.

A. Malonyl-CoA in Fatty Acid Synthesis and Oxidation

Malonyl-CoA is a central player in the regulation of fatty acid metabolism. It serves as the two-carbon donor for fatty acid elongation and as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid β-oxidation.[9][15] This dual role ensures that fatty acid synthesis and degradation do not occur simultaneously. The concentration of malonyl-CoA is primarily regulated by the enzyme acetyl-CoA carboxylase (ACC), which itself is under tight allosteric and hormonal control.[16] AMP-activated protein kinase (AMPK) can phosphorylate and inactivate ACC, thereby reducing malonyl-CoA levels and promoting fatty acid oxidation.[9]

B. Inhibition of Succinate Dehydrogenase and the TCA Cycle

Malonate is a structural analog of succinate and acts as a competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the TCA cycle and the electron transport chain.[17] This inhibition leads to the accumulation of succinate and a disruption of cellular respiration.

C. Bacterial Malonate Metabolism

Some bacteria have evolved specific pathways to utilize malonate as a carbon source. These pathways typically involve the activation of malonate to malonyl-CoA, followed by decarboxylation to acetyl-CoA, which can then enter central metabolism.[2][12][18]

III. Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of malonate and its metabolic effects.

A. Quantification of Malonate and Malonyl-CoA by LC-MS/MS

This protocol describes a highly sensitive method for the simultaneous quantification of malonate and malonyl-CoA in biological samples.[19][20][21]

1. Sample Preparation:

-

For tissues, rapidly homogenize approximately 100 mg of frozen tissue in 1 mL of ice-cold 10% trichloroacetic acid.[10]

-

For serum, deproteinize 50 µL of serum by adding 100 µL of acetonitrile (B52724) containing an internal standard (e.g., [¹³C₃]malonic acid).[20]

-

Centrifuge the homogenate/mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for analysis. For malonyl-CoA, solid-phase extraction may be required for further purification.[10]

2. LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous solution with a volatile buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: Operate in negative ion mode for malonate and positive or negative ion mode for malonyl-CoA using multiple reaction monitoring (MRM).

-

Quantification: Generate a standard curve using known concentrations of malonate and malonyl-CoA and their respective stable isotope-labeled internal standards.

B. GC-MS Analysis of Malonate in Plant Tissues

This protocol is adapted for the analysis of organic acids, including malonate, from plant material.[22][23][24]

1. Metabolite Extraction:

-

Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol).

-

Add an internal standard (e.g., ribitol).

-

Vortex thoroughly and incubate at 70°C for 15 minutes with shaking.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a speed-vac.

2. Derivatization:

-

To the dried extract, add 40 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 37°C for 2 hours with shaking.

-

Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes.

3. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature gradient for optimal separation.

-

Acquire mass spectra in full scan mode.

-

Identify malonate based on its retention time and mass spectrum compared to an authentic standard.

C. Assay for Succinate Dehydrogenase Inhibition by Malonate

This spectrophotometric assay measures the activity of SDH and its competitive inhibition by malonate.[25][26][27]

1. Preparation of Mitochondrial Fraction (Source of SDH):

-

Homogenize fresh tissue (e.g., bovine liver) in an ice-cold isolation buffer.

-

Perform differential centrifugation to isolate the mitochondrial pellet.

-

Resuspend the mitochondrial pellet in a suitable buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Activity Assay:

-

Set up reaction tubes containing a buffer (e.g., phosphate (B84403) buffer, pH 7.4), an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP), and the mitochondrial preparation.

-

For the inhibited reaction, add varying concentrations of malonate.

-

Initiate the reaction by adding the substrate, succinate.

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity.

-

Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor to determine the type of inhibition and the inhibition constant (Ki).

IV. Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of complex experiments.

A. Workflow for Studying Bacterial Malonate Metabolism

This workflow outlines the steps to investigate how a bacterium metabolizes malonate.

V. Conclusion and Future Directions

Malonate is a metabolite of growing interest due to its diverse roles in fundamental biological processes. While its inhibitory effect on succinate dehydrogenase is well-established, its involvement in fatty acid metabolism, symbiotic relationships, and as a potential biomarker and therapeutic target is expanding our understanding of its importance. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a solid foundation for researchers to delve deeper into the fascinating world of malonate biology. Future research should focus on elucidating the full spectrum of its biological functions, discovering novel enzymes and pathways involved in its metabolism, and exploring its potential for therapeutic intervention in various diseases.

References

- 1. Table 2 from Improving cellular malonyl-CoA level in Escherichia coli via metabolic engineering. | Semantic Scholar [semanticscholar.org]

- 2. Malonate Metabolism: Biochemistry, Molecular Biology, Physiology, and Industrial Application -BMB Reports | Korea Science [koreascience.kr]

- 3. researchgate.net [researchgate.net]

- 4. Role of malonate in chickpeas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.uchicago.edu [journals.uchicago.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Malonyl-CoA, a key signaling molecule in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymic and genetic basis for bacterial growth on malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. microbiologyresearch.org [microbiologyresearch.org]

- 14. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Malonyl-CoA - Wikipedia [en.wikipedia.org]

- 16. med.libretexts.org [med.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 22. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 25. Succinate Dehydrogenase Lab Report - 2037 Words | Bartleby [bartleby.com]

- 26. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [mdpi.com]

- 27. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]

The Role of Malonate in Symbiotic Nitrogen Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Malonate, a three-carbon dicarboxylic acid, is a significant metabolite in leguminous plants and plays a multifaceted, albeit debated, role in the symbiotic relationship with nitrogen-fixing rhizobia. Historically viewed as a competitive inhibitor of succinate (B1194679) dehydrogenase, its presence in high concentrations within nodules suggests a more complex function. This technical guide delves into the core of malonate's role in symbiotic nitrogen metabolism, presenting quantitative data on enzyme kinetics, detailing experimental protocols for its study, and visualizing the intricate signaling pathways governing its metabolism in rhizobia. While the paradigm of C4-dicarboxylic acids like malate (B86768) and succinate as the primary fuel for nitrogen fixation remains dominant, evidence suggests that malonate metabolism is essential for a successful symbiosis in certain legume-rhizobia pairings, potentially by serving as an alternative carbon source or for detoxification.

Quantitative Data on Malonate Metabolism

The metabolism of malonate in rhizobia is primarily facilitated by the products of the mat and mdc operons, which encode enzymes such as malonyl-CoA synthetase and malonyl-CoA decarboxylase. The kinetic properties of these enzymes are crucial for understanding the flux of malonate through the metabolic pathways of the bacteroid.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Inhibitors | Reference |

| Malonyl-CoA Synthetase | Rhizobium japonicum | Malonate | 200 | 21.3 | Succinate (non-competitive), AMP, ADP (competitive) | [1] |

| CoA | 87 | 41.7 | [1] | |||

| ATP | 33.3 | 29.4 | [1] | |||

| Malonyl-CoA Decarboxylase | Rhizobium trifolii | Malonyl-CoA | 470 | 52 | - | [2] |

Experimental Protocols

Assay for Malonyl-CoA Synthetase Activity

This protocol is adapted from HPLC-based methods for determining malonyl-CoA synthetase activity.

Principle: The formation of malonyl-CoA from malonate, CoA, and ATP is monitored by reverse-phase HPLC. The product, malonyl-CoA, is separated from the substrates and quantified by its absorbance at 256 nm.

Materials:

-

Purified malonyl-CoA synthetase enzyme

-

Reaction buffer: 100 mM Tris-HCl, pH 7.9, 10 mM MgCl2

-

Substrates: Malonic acid, Coenzyme A (CoA), ATP

-

Quenching solution: 1 M Perchloric acid

-

HPLC system with a C18 reverse-phase column

-

Mobile phase: Phosphate buffer with an acetonitrile (B52724) gradient

Procedure:

-

Prepare a reaction mixture containing reaction buffer, 5 mM malonic acid, 1 mM CoA, and 2 mM ATP.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified malonyl-CoA synthetase.

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding an equal volume of quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Inject a known volume of the supernatant onto the HPLC column.

-

Elute the compounds using a suitable gradient of the mobile phase.

-

Monitor the absorbance at 256 nm.

-

Identify and quantify the malonyl-CoA peak by comparing its retention time and area with a known standard.

-

Calculate the specific activity of the enzyme (µmol of malonyl-CoA formed per minute per mg of protein).

Assay for Malonyl-CoA Decarboxylase Activity

This protocol describes a sensitive radiochemical assay for malonyl-CoA decarboxylase.[3]

Principle: The decarboxylation of [2-¹⁴C]malonyl-CoA produces [2-¹⁴C]acetyl-CoA. The radiolabeled acetyl-CoA is then converted to [2-¹⁴C]acetylcarnitine in the presence of L-carnitine and carnitine acetyltransferase. The positively charged acetylcarnitine is separated from the negatively charged malonyl-CoA substrate, and the radioactivity is measured.[3]

Materials:

-

Purified malonyl-CoA decarboxylase enzyme

-

[2-¹⁴C]malonyl-CoA

-

Reaction buffer: 50 mM Tris-HCl, pH 8.0, 1 mM DTT

-

L-carnitine

-

Carnitine acetyltransferase

-

Dowex-1 anion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, 100 µM [2-¹⁴C]malonyl-CoA, 5 mM L-carnitine, and an excess of carnitine acetyltransferase.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified malonyl-CoA decarboxylase.

-

Incubate at 37°C for 10-20 minutes.

-

Stop the reaction by adding a small volume of HCl.

-

Apply the reaction mixture to a small column containing Dowex-1 resin to bind the unreacted [¹⁴C]malonyl-CoA.

-

Elute the [¹⁴C]acetylcarnitine with water.

-

Mix the eluate with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific activity based on the amount of [¹⁴C]acetylcarnitine formed.

DNase I Footprinting Assay for MdcR-DNA Interaction

This protocol provides a general framework for a DNase I footprinting assay to identify the binding site of a transcriptional regulator like MdcR on its target promoter DNA.

Principle: A DNA fragment containing the putative protein binding site is radioactively labeled at one end. The labeled DNA is incubated with the DNA-binding protein and then lightly digested with DNase I. The protein protects the DNA region it is bound to from cleavage. When the resulting DNA fragments are separated by denaturing polyacrylamide gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.[4]

Materials:

-

Purified MdcR protein

-

DNA fragment containing the mdc promoter region, end-labeled with ³²P

-

Binding buffer: e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 10% glycerol

-

DNase I and stop solution (containing EDTA and a denaturant)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus for sequencing gels

Procedure:

-

Incubate varying concentrations of purified MdcR protein with a fixed amount of the ³²P-labeled DNA probe in the binding buffer for 20-30 minutes at room temperature to allow binding equilibrium to be reached.

-

Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short, fixed time (e.g., 1 minute) to achieve partial digestion.

-

Stop the reaction by adding the DNase I stop solution.

-

Extract the DNA fragments with phenol:chloroform and precipitate with ethanol.

-

Resuspend the DNA pellets in a formamide-containing loading buffer.

-

Denature the DNA fragments by heating and then load them onto a high-resolution denaturing polyacrylamide sequencing gel.

-

Run the gel until the desired resolution is achieved.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen.

-

The region where the MdcR protein was bound will be protected from DNase I cleavage, resulting in a "footprint" (a clear area) on the autoradiogram. A parallel sequencing reaction of the same DNA fragment can be run alongside to precisely map the binding site.

Signaling Pathways and Regulatory Networks

The metabolism of malonate in rhizobia is tightly regulated to ensure it is utilized efficiently and to prevent any toxic effects from its accumulation. This regulation occurs primarily at the transcriptional level, involving specific regulatory proteins that sense the presence of malonate and control the expression of the metabolic genes.

Malonate Catabolism Pathway in Rhizobium

The catabolism of malonate in many rhizobia, such as Rhizobium leguminosarum, involves a two-step conversion to acetyl-CoA, which can then enter central metabolism. This pathway is encoded by the mat operon.

Caption: The core pathway for malonate catabolism in Rhizobium.

Regulation of the mat Operon in Rhizobium leguminosarum

The expression of the matABC operon, which encodes the enzymes for malonate catabolism and a putative transporter, is controlled by the transcriptional regulator MatR.

Caption: Regulation of the mat operon by the MatR repressor.

Regulation of the mdc Operon in Klebsiella pneumoniae

In some bacteria, malonate degradation is mediated by the mdc operon, which is regulated by the LysR-type transcriptional regulator, MdcR.

Caption: Dual regulatory function of MdcR on the mdc operon.

Concluding Remarks

The role of malonate in symbiotic nitrogen metabolism is more nuanced than initially perceived. While not universally essential as a primary carbon source for nitrogen fixation[5], its metabolism is crucial for the survival and symbiotic efficiency of rhizobia in specific legume hosts, such as Rhizobium leguminosarium bv. trifolii with clover.[6] The presence of dedicated transport and catabolic systems in rhizobia underscores its biological significance. Malonate's function may be context-dependent, acting as a supplementary carbon source, a detoxification substrate, or a signaling molecule within the nodule environment. The competitive inhibition of succinate dehydrogenase by malonate remains a critical aspect of its biochemistry, potentially influencing the metabolic flux through the TCA cycle in both the bacteroid and the host plant cell.[7][8][9][10]

For researchers in drug development, the enzymes of the malonate metabolic pathway in rhizobia could represent novel targets for modulating the efficiency of nitrogen fixation or for the development of specific antimicrobial agents. A deeper understanding of the regulation of these pathways, as outlined in this guide, is paramount for such endeavors. Future research should focus on obtaining more precise quantitative data on malonate concentrations in different nodule compartments and its direct impact on nitrogenase activity to fully elucidate its role in this vital symbiotic relationship.

References

- 1. Purification and properties of malonyl-CoA synthetase from Rhizobium japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A gene cluster encoding malonyl-CoA decarboxylase (MatA), malonyl-CoA synthetase (MatB) and a putative dicarboxylate carrier protein (MatC) in Rhizobium trifolii--cloning, sequencing, and expression of the enzymes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiochemical malonyl-CoA decarboxylase assay: activity and subcellular distribution in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNase I footprint analysis of protein-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Malonate catabolism does not drive N2 fixation in legume nodules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]

- 10. Inhibition of succinate dehydrogenase activity by malonate is an example for [infinitylearn.com]

Key Differences Between Malonic Acid and Sodium Malonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonic acid and its corresponding salt, sodium malonate, are fundamental molecules in biochemical research and pharmaceutical development. While structurally related, their distinct chemical and physical properties dictate their specific applications. Malonic acid, a dicarboxylic acid, is a well-established competitive inhibitor of succinate (B1194679) dehydrogenase, a key enzyme in the citric acid cycle. This inhibitory action makes it a valuable tool for studying cellular metabolism and as a precursor in the synthesis of various pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs. This compound, the deprotonated form of malonic acid, offers enhanced solubility and serves as a versatile reagent in organic synthesis and as a buffer in biochemical assays. This technical guide provides a comprehensive comparison of malonic acid and this compound, detailing their physicochemical properties, biological activities, and key experimental protocols relevant to researchers in the life sciences.

Physicochemical Properties

The primary distinction between malonic acid and this compound lies in their acidic and salt forms, respectively. This difference fundamentally influences their properties, as summarized in the table below.

| Property | Malonic Acid | This compound (Disodium Salt) |

| Chemical Formula | C₃H₄O₄ | C₃H₂Na₂O₄ |

| Molar Mass | 104.06 g/mol [1] | 148.03 g/mol [2] |

| Appearance | White crystalline solid[3][4] | White crystalline powder[5] |

| Melting Point | 135-137 °C (decomposes)[3] | Not applicable (decomposes at high temperatures) |

| Solubility in Water | 763 g/L[3] | Highly soluble |

| Acidity (pKa) | pKa₁ = 2.83, pKa₂ = 5.69[3] | Not applicable (salt of a weak acid) |

| pH of Solution | Acidic | Neutral to slightly basic |

Biological Activity and Applications

Malonic Acid: A Competitive Inhibitor and Pharmaceutical Building Block

Malonic acid is renowned for its role as a classic competitive inhibitor of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[3][6] SDH catalyzes the oxidation of succinate to fumarate (B1241708) in the citric acid cycle. Due to its structural similarity to succinate, malonic acid can bind to the active site of SDH but cannot be dehydrogenated, thus blocking the enzyme's function and inhibiting cellular respiration.[3][6] This property is invaluable for studying mitochondrial function and dysfunction in various disease models.

In the pharmaceutical industry, malonic acid serves as a versatile precursor in the synthesis of a wide range of therapeutic agents.[7] It is a key component in the production of barbiturates, which act as central nervous system depressants.[7] Furthermore, it is utilized in the synthesis of other important drugs such as valproate, an anticonvulsant.[3]

This compound: A Versatile Reagent and Buffer

This compound, as the salt of malonic acid, is more readily soluble in aqueous solutions, making it a convenient reagent for various applications. In organic synthesis, it is often used in the malonic ester synthesis to form substituted carboxylic acids.[8][9] In the realm of biochemistry and drug development, this compound is frequently employed as a component of buffer systems to maintain a stable pH in enzymatic assays and other experimental setups.[10] Its ability to chelate metal ions also makes it useful in certain formulations.[10]

Experimental Protocols

Synthesis of Disodium (B8443419) Malonate from Malonic Acid

This protocol describes the laboratory-scale synthesis of dithis compound via the neutralization of malonic acid with sodium hydroxide (B78521).

Materials:

-

Malonic acid

-

Sodium hydroxide (NaOH) pellets or concentrated solution

-

Distilled water

-

pH meter or pH indicator strips

-

Stir plate and stir bar

-

Beaker

-

Crystallizing dish

Procedure:

-

Dissolve Malonic Acid: In a beaker, dissolve a known mass of malonic acid in a minimal amount of distilled water with stirring.

-

Prepare NaOH Solution: Prepare a sodium hydroxide solution of known concentration.

-

Neutralization: Slowly add the sodium hydroxide solution to the malonic acid solution while continuously monitoring the pH. The reaction is exothermic, so addition should be gradual to control the temperature. The reaction is as follows: CH₂(COOH)₂ + 2NaOH → CH₂(COONa)₂ + 2H₂O.[11]

-

Endpoint: Continue adding NaOH until the pH of the solution reaches approximately 7.0.

-

Crystallization: Transfer the resulting this compound solution to a crystallizing dish.

-

Isolation: Allow the water to evaporate slowly at room temperature or in a desiccator to obtain crystals of dithis compound. The crystals can then be collected by filtration.

Demonstration of Competitive Inhibition of Succinate Dehydrogenase by Malonate

This experiment demonstrates the inhibitory effect of malonate on succinate dehydrogenase activity, typically using a tissue homogenate (e.g., from beef heart or liver) as the enzyme source and a redox indicator like methylene (B1212753) blue to monitor the reaction.

Materials:

-

Beef heart or liver tissue

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Sodium succinate solution (e.g., 0.2 M)

-

This compound solution (e.g., 0.2 M)

-

Methylene blue solution (redox indicator)

-

Test tubes

-

Water bath (37 °C)

Procedure:

-

Enzyme Preparation: Prepare a homogenate of the tissue in cold phosphate buffer. Centrifuge the homogenate at low speed to remove large debris, and use the supernatant as the enzyme source.

-

Reaction Setup: Set up a series of test tubes as described in the table below.

| Tube | Enzyme (Homogenate) | Sodium Succinate | This compound | Phosphate Buffer | Methylene Blue |

| 1 (Control) | 1 mL | 1 mL | - | 1 mL | 2 drops |

| 2 (Inhibition) | 1 mL | 1 mL | 1 mL | - | 2 drops |

| 3 (Substrate Increase) | 1 mL | 2 mL | 1 mL | - | 2 drops |

| 4 (No Substrate) | 1 mL | - | - | 2 mL | 2 drops |

-

Incubation: After adding all components except methylene blue, pre-incubate the tubes at 37 °C for 5 minutes.

-

Initiate Reaction: Add methylene blue to each tube, mix gently, and overlay the surface of the reaction mixture with a layer of paraffin oil to create anaerobic conditions.

-

Observation: Incubate the tubes at 37 °C and observe the time taken for the blue color of methylene blue to disappear. The disappearance of color indicates the reduction of methylene blue, which is coupled to the oxidation of succinate.

Expected Results:

-

Tube 1: The blue color will disappear as succinate is oxidized by SDH.

-

Tube 2: The blue color will persist for a longer time or not disappear at all, demonstrating the inhibitory effect of malonate.

-

Tube 3: The inhibitory effect of malonate will be reduced, and the blue color will disappear faster than in Tube 2, illustrating the principle of competitive inhibition where increasing the substrate concentration can overcome the inhibitor.

-

Tube 4: The blue color will remain, as there is no substrate for the enzyme to act upon.

Preparation of a this compound Buffer (pH 7.0)

This protocol outlines the preparation of a this compound buffer by titrating a solution of malonic acid with sodium hydroxide.

Materials:

-

Malonic acid

-

Sodium hydroxide (NaOH) solution of a known concentration (e.g., 1 M)

-

Distilled water

-

pH meter calibrated at pH 7.0

-

Stir plate and stir bar

-

Volumetric flask

-

Burette

Procedure:

-

Prepare Malonic Acid Solution: Prepare a solution of malonic acid of the desired molarity (e.g., 0.1 M) in a volumetric flask.

-

Titration Setup: Place a known volume of the malonic acid solution in a beaker with a stir bar. Place the beaker on a stir plate and immerse the calibrated pH electrode in the solution.

-

Titrate with NaOH: Slowly add the NaOH solution from a burette while continuously monitoring the pH.

-

Endpoint: Continue the titration until the pH of the solution reaches 7.0. The titration curve will show two equivalence points corresponding to the two pKa values of malonic acid.[12][13]

-

Final Volume Adjustment: Once the desired pH is reached, if necessary, add distilled water to reach the final desired buffer volume and concentration.

Visualization of Key Concepts

Succinate Dehydrogenase Inhibition Pathway

The following diagram illustrates the competitive inhibition of succinate dehydrogenase by malonate in the citric acid cycle.

References

- 1. CN102267897A - Preparation method of malonate - Google Patents [patents.google.com]

- 2. RTECS NUMBER-OO1750000-Chemical Toxicity Database [drugfuture.com]

- 3. Malonic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. buffersandreagents.com [buffersandreagents.com]

- 5. westliberty.edu [westliberty.edu]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

- 8. researchgate.net [researchgate.net]

- 9. Malonic acid | CAS#:141-82-2 | Chemsrc [chemsrc.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. researchgate.net [researchgate.net]

- 12. Solved Example (Tutorial) When 100.0 mL of 0.10 M malonic | Chegg.com [chegg.com]

- 13. Figure 2. pH curve of malonic acid (0.05 M) against standardized NaOH(0.09M) [pKa1=2.85, pKa2= 5.70] : Multiproticity of Weak Acids: Inflection Point vs. Equivalence Point : Science and Education Publishing [pubs.sciepub.com]

A Researcher's Guide to the Historical Synthesis of Dicarboxylic Acid Salts

An In-depth Technical Guide for Scientists and Drug Development Professionals

This whitepaper provides a comprehensive overview of seminal historical methods for the synthesis of dicarboxylic acid salts, offering researchers and drug development professionals a detailed look into the foundational chemistry that has paved the way for modern synthetic approaches. This guide includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction pathways and workflows.

Introduction

Dicarboxylic acids and their salts are a cornerstone of organic chemistry, with wide-ranging applications from the synthesis of polymers and lubricants to their use as precursors in active pharmaceutical ingredients. The historical methods for their preparation, while often superseded by more modern techniques, offer valuable insights into the evolution of synthetic organic chemistry and can still find application in specific research contexts. This guide revisits these classical syntheses, providing the detailed technical information necessary for their reproduction and understanding.

Oxidation of Natural Products and Derivatives

One of the earliest approaches to synthesizing dicarboxylic acids involved the oxidative cleavage of readily available natural products. These methods, while often lacking the selectivity of modern techniques, were instrumental in the initial isolation and characterization of many dicarboxylic acids.

Azelaic Acid from Castor Oil

A classic historical method for the preparation of azelaic acid involves the oxidation of ricinoleic acid, the primary fatty acid found in castor oil.

Experimental Protocol: Oxidation of Ricinoleic Acid with Alkaline Permanganate (B83412)

This procedure is adapted from Organic Syntheses.

-

Saponification of Castor Oil: In a 3-liter flask equipped with a reflux condenser, a solution of 100 g of potassium hydroxide (B78521) in 1 liter of 95% alcohol is prepared. To this, 500 g of castor oil is added. The mixture is refluxed for three hours.

-

Isolation of Ricinoleic Acid: The resulting soap solution is poured into 3 liters of water and acidified with a solution of 100 cc of concentrated sulfuric acid in 300 cc of water. The liberated ricinoleic acid separates and is washed twice with warm water. The crude acid is then dried with 100 g of anhydrous magnesium sulfate (B86663) and filtered. The yield of crude ricinoleic acid is approximately 480 g.

-

Oxidation: A 12-liter round-bottomed flask is charged with 625 g (3.5 moles) of potassium permanganate and 7.5 liters of water at 35°C. A solution of 240 g (0.8 mole) of the dried ricinoleic acid in 1.6 liters of water containing 64 g of potassium hydroxide is prepared. This alkaline solution of ricinoleic acid is added in a single portion to the stirred permanganate solution.

-

Reaction Quenching and Work-up: The temperature will rise to about 75°C. Stirring is continued for 30 minutes, or until the permanganate color disappears. The reaction mixture is then divided into two equal portions. Each portion is treated with a solution of 200 g of concentrated sulfuric acid in 600 cc of water.

-

Isolation of Azelaic Acid: The mixture is heated on a steam bath for 15 minutes to coagulate the manganese dioxide, which is then filtered while hot. The manganese dioxide cake is boiled with 2 liters of water to extract any adhering azelaic acid. The combined filtrates are concentrated by evaporation.

-

Purification: Upon cooling, crude azelaic acid crystallizes. This crude product (70-80 g) is recrystallized from boiling water to yield 48-55 g of purified azelaic acid.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Castor Oil | Organic Syntheses |

| Reagents | KOH, Ethanol, H₂SO₄, KMnO₄ | Organic Syntheses |